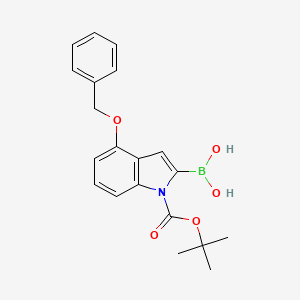

4-Benzyloxy-1-Boc-indole-2-boronic acid

Descripción general

Descripción

4-Benzyloxy-1-Boc-indole-2-boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-Boc-indole-2-boronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxy group at the 4-position of the indole ring. The final step involves the formation of the boronic acid group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzyloxy-1-Boc-indole-2-boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The benzyloxy group can be reduced to a benzyl group under appropriate conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Benzyl-substituted indole derivatives.

Substitution: Various biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Benzyloxy-1-Boc-indole-2-boronic acid serves as a versatile building block in organic synthesis. It is employed in various coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound's boronic acid functionality facilitates the coupling with aryl halides or other boronates to yield complex structures with high yields and enantioselectivity .

Medicinal Chemistry

The compound has been investigated for its potential in developing kinase inhibitors and other bioactive molecules. Key applications include:

- Kinase Inhibitors : Research indicates that derivatives of indole-based boronic acids can be optimized for binding affinity towards specific kinase targets, which are crucial in cancer therapy . For example, modifications on the indole ring have led to enhanced selectivity and potency against various kinases.

- Antimicrobial Properties : Studies have shown that certain boronic acids exhibit inhibitory effects on class C β-lactamases, suggesting potential applications in combating multidrug-resistant bacterial infections .

Material Science

In material science, this compound is utilized for:

- Functional Materials : The compound can be incorporated into polymer matrices or used to create molecular sensors due to its unique chemical properties. Its ability to form reversible covalent bonds with diols enhances its applicability in sensor technology .

Case Study 1: Synthesis of Kinase Inhibitors

A study focused on synthesizing potent kinase inhibitors using this compound as a precursor. Researchers modified the indole structure to improve binding affinity and selectivity towards specific kinase targets. The results demonstrated successful inhibition of target kinases with low micromolar IC50 values, showcasing the compound's utility in drug development.

Case Study 2: Molecular Recognition Studies

In another investigation, the molecular recognition capabilities of boronic acids were explored. The study highlighted how this compound could selectively bind to diols, influencing biochemical pathways relevant to disease processes. The findings suggested potential therapeutic applications in enzyme inhibition and disease modulation .

Mecanismo De Acción

The mechanism of action of 4-Benzyloxy-1-Boc-indole-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indole ring system can interact with various biological targets, contributing to the compound’s bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

(4-(Benzyloxy)-1H-indol-2-yl)boronic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and bioactivity.

(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid group at the 3-position instead of the 2-position.

Uniqueness

4-Benzyloxy-1-Boc-indole-2-boronic acid is unique due to the presence of both the benzyloxy and tert-butoxycarbonyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups on the indole ring also contributes to its distinct properties.

Actividad Biológica

4-Benzyloxy-1-Boc-indole-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

- Chemical Formula : C₂₀H₂₂BNO₅

- Molecular Weight : 357.3 g/mol

- Melting Point : 102–106 °C

- Appearance : White to off-white crystalline powder

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which is significant in the context of glycan-binding interactions. This property enables them to act as inhibitors for various enzymes, including proteases and β-lactamases, which are crucial in antibiotic resistance mechanisms .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer progression. For instance, it has been shown to interact with Mcl-1 (myeloid cell leukemia 1), a protein that plays a role in cell survival and apoptosis. This interaction can enhance the cytotoxic effects on cancer cells, making it a candidate for therapeutic applications .

Anticancer Properties

Numerous studies have explored the anticancer potential of boronic acids, including this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, it was shown to induce apoptosis in chronic lymphocytic leukemia (CLL) lymphocytes with an IC50 value significantly lower than standard chemotherapeutics like chlorambucil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial properties. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Research Findings and Case Studies

| Study | Findings | Remarks |

|---|---|---|

| Study 1 | Demonstrated selective cytotoxicity against MDA-MB-468 breast cancer cells (IC50 = 3.43 μmol/L) | Indicates potential as an effective anticancer agent |

| Study 2 | Showed inhibition of Mcl-1 leading to enhanced apoptosis in CLL cells | Supports role in targeted cancer therapy |

| Study 3 | Evaluated antimicrobial properties against resistant bacterial strains | Suggests broader therapeutic applications |

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJBIADEQVCONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376785 | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-52-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.